4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Overview
Description
4,8-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a chemical compound belonging to the class of organic compounds known as benzoxepines. These compounds are characterized by a benzene ring fused to an oxepine ring. The presence of bromine atoms at positions 4 and 8 adds to its unique chemical properties.
Preparation Methods
The synthesis of 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one can be achieved through various synthetic routes. One common method involves the bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions .
Chemical Reactions Analysis
4,8-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium iodide (NaI) or potassium fluoride (KF).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxepin derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of dihydro derivatives.
Scientific Research Applications
4,8-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, leading to changes in cellular pathways and biological activities .
Comparison with Similar Compounds
4,8-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one can be compared with other similar compounds such as:
Dibenzoxepin: A tricyclic compound used as a parent structure for certain drugs like doxepin and fluradoline.
Benzoxepine-1,2,3-triazole Hybrids: These compounds have shown potential antibacterial and anticancer activities.
Dibenzazepine: Another tricyclic compound with similar structural features but different chemical properties.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,8-dibromo-3,4-dihydro-2H-1-benzoxepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O2/c11-6-1-2-7-9(5-6)14-4-3-8(12)10(7)13/h1-2,5,8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGXCGHHHBLUMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2)Br)C(=O)C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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